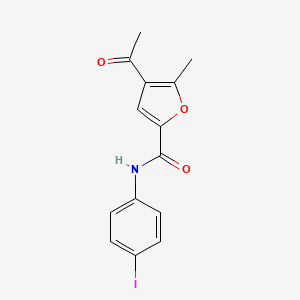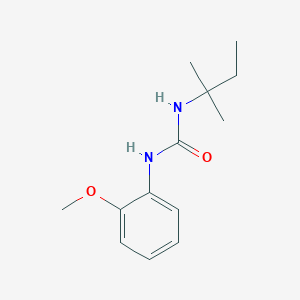![molecular formula C15H20N4O2S B5299730 N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTA is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and DNA topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to induce apoptosis in cancer cells, possibly through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacterial and fungal strains by disrupting cell membrane integrity and inhibiting DNA replication. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that this compound can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in experiments.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its mechanism of action, particularly its ability to inhibit the activity of enzymes involved in various biological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections and cancer. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity could also be an area of future research.
Conclusion
This compound, or this compound, is a versatile compound with a wide range of biological activities. Its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections and cancer, make it an important compound for scientific research. While there are limitations to using this compound in lab experiments, its broad range of biological activities and ease of synthesis make it a valuable tool for studying various biological processes. Future research on this compound could further elucidate its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-ethoxyaniline with ethyl bromoacetate to form 4-ethoxyphenylacetate. The resulting compound is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. Finally, the thiosemicarbazone derivative is reacted with ethyl chloroacetate to form this compound. The overall synthesis method is shown in Figure 1.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound has been found to be effective against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to possess anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-13-17-18-15(19(13)3)22-10-14(20)16-11-6-8-12(9-7-11)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQIFLLVFIEYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5299661.png)

![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)

![N-(1,4-dioxan-2-ylmethyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5299684.png)

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)
![4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5299739.png)
![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)